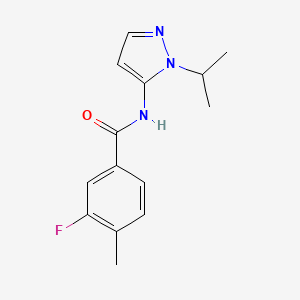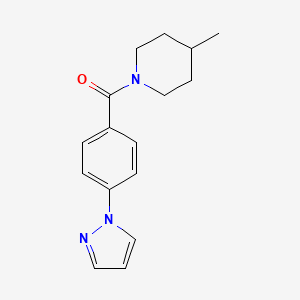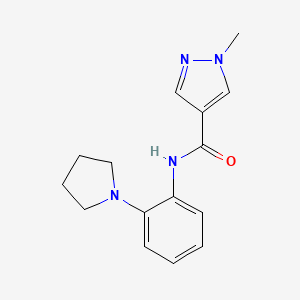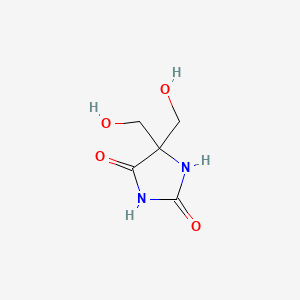![molecular formula C22H22N4 B7537062 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline, also known as INDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in various diseases. INDQ is a member of the quinoline family, which is known for its diverse pharmacological activities.
作用机制
The mechanism of action of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline involves the interaction with various cellular targets, including enzymes, receptors, and proteins. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts its pharmacological activities through the modulation of these targets, leading to the inhibition of various cellular processes.
In cancer cells, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline inhibits DNA synthesis by binding to topoisomerase II, an essential enzyme involved in DNA replication. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline also inhibits cell cycle progression by inducing cell cycle arrest at the G2/M phase.
In neurodegenerative disorders, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline activates the Nrf2/ARE pathway by binding to Keap1, a negative regulator of Nrf2. This leads to the upregulation of antioxidant and anti-inflammatory genes, resulting in the protection of neurons from oxidative stress and inflammation.
In infectious diseases, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline inhibits essential enzymes and proteins involved in the pathogen's survival, leading to the inhibition of growth and replication.
Biochemical and Physiological Effects
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts various biochemical and physiological effects, depending on the cellular target and the disease state. In cancer cells, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline induces DNA damage and cell death, leading to the inhibition of tumor growth. In neurodegenerative disorders, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline protects neurons from oxidative stress and inflammation, leading to the prevention of neuronal damage and death. In infectious diseases, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline inhibits the growth and replication of the causative agents, leading to the prevention of disease progression.
实验室实验的优点和局限性
The advantages of using 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline in lab experiments include its diverse pharmacological activities, high potency, and selectivity for specific cellular targets. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline is also relatively easy to synthesize, making it accessible for research purposes. However, the limitations of using 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline in lab experiments include its potential toxicity and lack of specificity for certain cellular targets. Careful optimization of the experimental conditions is necessary to minimize the potential side effects of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline.
未来方向
The future directions for 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline research include the development of more potent and selective analogs, the identification of new cellular targets, and the investigation of its potential applications in other diseases. The optimization of the synthesis method and the development of new synthetic routes are also necessary to improve the yield and purity of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline. Additionally, the elucidation of the structure-activity relationship of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline and its analogs will provide insights into the molecular basis of its pharmacological activities.
合成方法
The synthesis of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline involves the reaction of 4-(1H-indol-3-ylmethyl)piperazine with 2-chloroquinoline in the presence of a base. The reaction proceeds through the formation of a quinoline intermediate, which is then converted into 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline through a series of steps. The yield of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has been extensively studied for its potential applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts its anti-cancer activity through the inhibition of DNA synthesis and cell cycle progression.
In neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has been shown to protect neurons from oxidative stress and inflammation. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
In infectious diseases, such as malaria and tuberculosis, 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has been shown to inhibit the growth of the causative agents. 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline exerts its anti-infective activity through the inhibition of essential enzymes and proteins involved in the pathogen's survival.
属性
IUPAC Name |
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-3-7-20-17(5-1)9-10-22(24-20)26-13-11-25(12-14-26)16-18-15-23-21-8-4-2-6-19(18)21/h1-10,15,23H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBVHYBVEROAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)


![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)

![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)

![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
